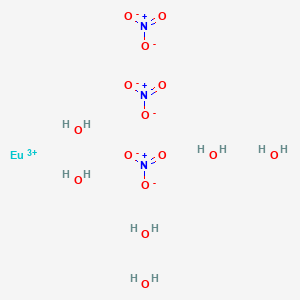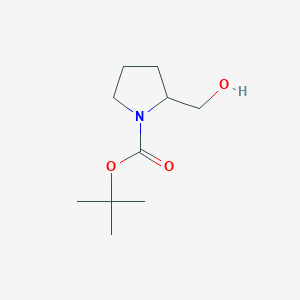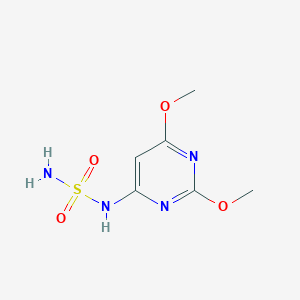
Europium Nitrate Hexahydrate
Overview
Description
Europium nitrate hexahydrate is an inorganic compound with the chemical formula Eu(NO₃)₃·6H₂O. It is a common salt that forms colorless, hygroscopic crystals. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Europium Nitrate Hexahydrate, also known as Europium(III) nitrate hexahydrate, is an inorganic compound that primarily targets the respiratory system and the central nervous system . It is often used in the synthesis of luminescent materials .
Mode of Action
The compound forms colorless hygroscopic crystals . It interacts with its targets through oxidation, as it is an oxidizing agent . The compound can form complexes when it reacts with anions and other Lewis bases .
Biochemical Pathways
It is known that the compound can form a coordination polymer under hydrothermal conditions when it reacts with 1,3,5-trimesic acid .
Pharmacokinetics
It is known that the compound is highly water-soluble , which could potentially impact its bioavailability.
Result of Action
The primary result of this compound’s action is its potential to cause skin and eye irritation, respiratory irritation, and intensify fire due to its oxidizing properties . It is also used as a starting material for numerous syntheses of luminescent materials .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is soluble in water , and its oxidizing properties can cause it to react with other substances in its environment, potentially forming a flammable mixture when mixed with hydrocarbons . It is also sensitive to heat, as it decomposes at 65°C .
Biochemical Analysis
Biochemical Properties
Europium Nitrate Hexahydrate plays a significant role in biochemical reactions, particularly in the formation of complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, Europium(III) nitrate hexahydrate can form complexes with anions and Lewis bases, which can influence the activity of certain enzymes and proteins . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to form complexes with biomolecules can impact the regulation of gene expression and the activity of metabolic enzymes . These effects are essential for understanding how Europium(III) nitrate hexahydrate influences cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. Additionally, Europium(III) nitrate hexahydrate can cause changes in gene expression by interacting with DNA or transcription factors . These molecular interactions are critical for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under certain conditions but can degrade under others. For instance, the thermal decomposition of Europium(III) nitrate hexahydrate is a complex process that involves the gradual loss of water and nitric acid, leading to the formation of intermediate oxynitrates and eventually europium oxide . These temporal changes can impact the compound’s long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, high doses of Europium(III) nitrate hexahydrate can cause oxidative stress and damage to cellular components . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by forming complexes with metabolic enzymes . These interactions can affect the overall metabolic activity within cells and tissues, providing insights into the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . These processes are essential for understanding how Europium(III) nitrate hexahydrate is localized and accumulated within cells.
Subcellular Localization
This compound can be localized to specific subcellular compartments, affecting its activity and function. The compound may be directed to certain organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Europium(III) nitrate hexahydrate is crucial for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Europium nitrate hexahydrate is typically synthesized by dissolving europium(III) oxide (Eu₂O₃) in nitric acid (HNO₃). The reaction proceeds as follows: [ \text{Eu}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Eu(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] The resulting solution is then crystallized to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of europium(III) oxide with nitric acid, followed by crystallization and drying processes. The purity and yield of the product are optimized through careful control of reaction conditions, including temperature, concentration, and pH levels .
Chemical Reactions Analysis
Types of Reactions: Europium nitrate hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Europium can exist in multiple oxidation states, primarily +2 and +3.
Complexation: this compound reacts with anions and other Lewis bases to form coordination complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize europium(II) to europium(III).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce europium(III) to europium(II).
Complexation: Ligands such as 1,3,5-trimesic acid and other organic acids are commonly used to form coordination complexes with this compound.
Major Products Formed:
Oxidation and Reduction: The major products include europium(II) and europium(III) compounds.
Complexation: Various europium coordination complexes are formed, which have applications in materials science and catalysis.
Scientific Research Applications
Europium nitrate hexahydrate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Europium(III) chloride (EuCl₃)
- Europium(III) acetate (Eu(CH₃COO)₃)
- Europium(III) sulfate (Eu₂(SO₄)₃)
Comparison: Europium nitrate hexahydrate is unique due to its high solubility in water and its ability to form stable coordination complexes. Compared to europium(III) chloride and europium(III) acetate, this compound is more commonly used in the synthesis of luminescent materials and coordination polymers. Its hygroscopic nature and ease of handling make it a preferred choice in various applications .
Properties
IUPAC Name |
europium(3+);trinitrate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYYYCWKSSSCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuH12N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143131 | |
| Record name | Europium(III) nitrate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-53-5 | |
| Record name | Europium(III) nitrate, hexahydrate (1:3:6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium(III) nitrate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium(III) nitrate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)









